3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine
Description
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-6,7-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3S/c1-30-19-10-17-18(11-20(19)31-2)28-22(29(21(17)27)12-16-7-4-8-32-16)33-13-14-5-3-6-15(9-14)23(24,25)26/h3-11,27H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHPMGXETSSVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine is a synthetic compound belonging to the quinazolinine derivatives, which are known for their diverse biological activities. This compound's unique structure, featuring a furylmethyl group and trifluoromethylbenzyl sulfanyl moiety, suggests potential applications in medicinal chemistry, particularly in oncology and other therapeutic areas.
- Molecular Formula : C23H20F3N3O3S
- Molecular Weight : 475.49 g/mol
- Predicted Boiling Point : 570.7 ± 60.0 °C
- Density : 1.37 ± 0.1 g/cm³
- pKa : Approximately 2.99 ± 0.20
The precise mechanism of action for this compound is not fully understood; however, it is hypothesized to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the sulfanyl group may enhance its reactivity and ability to form interactions with biological macromolecules.
Biological Activities
Recent studies have highlighted several biological activities associated with quinazolinine derivatives, including:
- Anticancer Activity : Quinazolinine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against a range of pathogens.
- Neuroprotective Effects : Certain compounds have been reported to protect neuronal cells from oxidative stress and apoptosis.
These activities suggest that this compound may also possess beneficial effects in these areas.
Study on Anticancer Activity
A study investigated the anticancer properties of various quinazolinine derivatives, including the target compound. The results indicated that compounds with similar structural features demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 15 µM. The study concluded that further optimization of the substituents could enhance potency.
Antimicrobial Evaluation
In another research effort, the antimicrobial efficacy of quinazolinine derivatives was assessed against Gram-positive and Gram-negative bacteria. The target compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at approximately 32 µg/mL.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H20F3N3O3S |
| Molecular Weight | 475.49 g/mol |
| Boiling Point | 570.7 ± 60.0 °C |
| Density | 1.37 ± 0.1 g/cm³ |
| pKa | ~2.99 ± 0.20 |
| Anticancer IC50 (MCF-7) | 5 - 15 µM |
| Antimicrobial MIC (S. aureus) | ~32 µg/mL |
Comparison with Similar Compounds
Physical Properties
- Predicted boiling point : 570.7 ± 60.0°C .
- Density : 1.37 ± 0.1 g/cm³ .
- pKa : 2.99 ± 0.20 .
- Purity : >90% (commercial grade) .
Quinazolinimine derivatives share a common core structure but exhibit varied biological and physicochemical properties due to substitutions. Below is a comparative analysis with two structurally analogous compounds:
Table 1: Structural and Physical Comparison of Quinazolinimine Derivatives
Key Structural and Functional Differences
Substituent at Position 2: The target compound has a benzylsulfanyl group with -CF3 substitution. Compound B features a chlorine atom on the benzyl ring (3-chloro-4-methoxy substitution), which increases electronegativity but reduces steric bulk compared to -CF3 .
Compound B substitutes this with a 3-chloro-4-methoxybenzyl group, combining halogen and methoxy functionalities, which may alter electronic properties and metabolic stability .
Limitations of Available Data
- No direct biological data (e.g., IC50, toxicity) are provided in the evidence, limiting functional comparisons.
Q & A
Q. What are the key structural features and physicochemical properties of this compound, and how do they influence its reactivity or biological activity?
- Methodological Answer: The compound’s structure includes a quinazolinimine core with electron-donating (6,7-dimethoxy) and electron-withdrawing (trifluoromethylbenzyl sulfanyl) groups. Key physicochemical properties (e.g., logP, solubility, stability) can be predicted using computational tools like MarvinSketch or experimentally determined via HPLC (High-Performance Liquid Chromatography) under gradient elution conditions (e.g., C18 column, acetonitrile/water mobile phase) . Molecular weight and fragmentation patterns should be confirmed via HRMS (High-Resolution Mass Spectrometry), while substituent effects on reactivity can be analyzed through Hammett plots or DFT calculations .
Q. What synthetic routes are reported for quinazolinimine derivatives, and how can they be adapted for this compound?
- Methodological Answer: Common strategies involve cyclocondensation of anthranilic acid derivatives with thioureas or isothiocyanates, followed by functionalization of the quinazoline core. For example, sulfanyl groups can be introduced via nucleophilic substitution using benzyl thiols under basic conditions (e.g., K₂CO₃ in DMF) . Adaptations may require optimizing reaction temperatures (e.g., 80–100°C) and protecting groups for the furan moiety to prevent side reactions. Intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate regioisomers .
Advanced Research Questions
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, HRMS) resolve structural ambiguities, such as regioisomeric impurities in the synthesis?
- Methodological Answer: Regioisomeric byproducts often arise during sulfanyl group attachment. 2D NMR (e.g., HSQC, HMBC) can differentiate substitution patterns by correlating proton environments with adjacent carbons. For instance, the trifluoromethylbenzyl group’s proximity to the quinazolinimine nitrogen can be confirmed through - long-range couplings . HRMS with isotopic pattern analysis (e.g., m/z 350.0 [M−H]⁻) helps verify molecular formulas, while tandem MS/MS fragments elucidate substituent positioning .
Q. What theoretical frameworks guide the design of biological activity studies for this compound, particularly in enzyme inhibition or receptor binding?
- Methodological Answer: Structure-activity relationship (SAR) models should align with target-specific hypotheses. For example, if targeting kinase inhibition, molecular docking (AutoDock Vina) can predict binding affinities to ATP-binding pockets, leveraging the trifluoromethyl group’s hydrophobic interactions. Pharmacophore models (e.g., Phase software) can identify essential features like hydrogen-bond acceptors (methoxy groups) or aromatic π-stacking (furan ring) . In vitro assays (e.g., fluorescence polarization for enzyme inhibition) must include positive controls (e.g., staurosporine for kinases) and statistical validation (ANOVA, p < 0.05) .
Q. How should contradictory data in pharmacological assays (e.g., conflicting IC₅₀ values across studies) be addressed methodologically?
- Methodological Answer: Contradictions may stem from assay variability (e.g., cell line differences, incubation times). Standardize protocols using guidelines like the Minimum Information About a Cellular Assay (MIACA). Cross-validate results with orthogonal methods:
Q. What experimental designs are optimal for evaluating environmental stability or degradation pathways of this compound?
- Methodological Answer: Use OECD Test Guideline 307 for soil degradation studies:
- Incubate -labeled compound in loam soil (20% moisture) at 20°C.
- Monitor degradation products via LC-MS/MS with MRM (Multiple Reaction Monitoring) .
- Assess photolytic stability under simulated sunlight (Xe lamp, 300–800 nm) in aqueous buffers (pH 4–9). Quantify half-lives using first-order kinetics and identify radicals via EPR spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
